molecular formula C8H12N2S B1372995 Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine CAS No. 1211511-32-8

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine

Cat. No.: B1372995
CAS No.: 1211511-32-8
M. Wt: 168.26 g/mol
InChI Key: PGQDIESBAMNFIY-UHFFFAOYSA-N
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Description

Electronic Structure and Orbital Interactions

The electronic structure of this compound reflects the complex interactions between the strained cyclopropyl system and the aromatic thiazole moiety. The cyclopropyl group exhibits unique electronic properties due to its bent bonds and increased s-character, which can influence the electron density distribution throughout the molecule. The thiazole ring system contributes six π-electrons to maintain aromaticity, with the sulfur and nitrogen heteroatoms providing different electronic contributions through their lone pairs and electronegativity differences. These electronic characteristics create a molecule with distinct reactivity patterns and potential for participating in various chemical transformations.

The Simplified Molecular Input Line Entry System representation CC1=CSC(=N1)C(C2CC2)N provides insight into the connectivity pattern and can be used to predict electronic interactions between different molecular regions. The presence of the amino group attached to the methanamine carbon introduces additional electronic considerations, as the nitrogen lone pair can participate in hydrogen bonding interactions and influence the overall molecular polarity. The International Chemical Identifier string InChI=1S/C8H12N2S/c1-5-4-11-8(10-5)7(9)6-2-3-6/h4,6-7H,2-3,9H2,1H3 encodes the complete structural information necessary for computational analysis and structural predictions.

Properties

IUPAC Name

cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-5-4-11-8(10-5)7(9)6-2-3-6/h4,6-7H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQDIESBAMNFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211511-32-8
Record name cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine
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Preparation Methods

Synthesis of 4-Methyl-1,3-thiazol-2-ylmethylamine Intermediates

A common intermediate in the synthesis is (2-methylthiazol-4-yl)methanamine, which can be prepared by hydrazinolysis of phthalimide derivatives:

Yield Reaction Conditions Experimental Procedure
330 mg Hydrazine hydrate in ethanol at 20°C for 0.5 h A mixture of 2-((2-methylthiazol-4-yl)methyl)isoindoline-1,3-dione (1 g, 3.87 mmol) and hydrazine hydrate (291 mg, 5.81 mmol) in ethanol (10 mL) was stirred at 20°C for 30 minutes. The mixture was concentrated under vacuum, and the residue purified by silica gel chromatography (dichloromethane:methanol gradient) to yield (2-methylthiazol-4-yl)methanamine.

This method provides the amine functionality on the thiazole ring, which is crucial for further functionalization.

Introduction of the Cyclopropyl Group

The cyclopropyl group can be introduced by nucleophilic substitution or reductive amination involving cyclopropyl-containing reagents. For example, the reaction of the thiazolylmethylamine intermediate with cyclopropyl-containing electrophiles under basic conditions in solvents like dimethylformamide (DMF) at elevated temperatures (e.g., 60°C) over extended periods (e.g., 18 h) yields the desired product:

Yield Reaction Conditions Experimental Procedure
Moderate to good N-ethyl-N,N-diisopropylamine base in DMF at 60°C for 18 h Chloride precursor dissolved in DMF with diisopropylethylamine and (2-methylthiazol-4-yl)methanamine was stirred at 60°C for 18 hours. The crude product was purified by HPLC to yield the cyclopropyl-substituted amine.

Alternative Synthetic Approaches

Other methods include:

  • Deprotection of carbamate esters of thiazolylmethylamines using tetrabutylammonium fluoride in tetrahydrofuran (THF) at 50°C, followed by basification and extraction to yield the amine.
  • Coupling reactions facilitated by carbodiimide chemistry (e.g., EDCI and HOBt) in dichloromethane at room temperature, allowing amide bond formation with the amine functionality.

Industrial Scale Considerations

Industrial synthesis may involve:

  • Batch or continuous flow reactors for precise control of reaction parameters.
  • Microwave-assisted synthesis to reduce reaction times and improve yields.
  • Optimization of reaction conditions such as temperature, solvent, and reagent concentrations to maximize purity and yield.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield Notes
Hydrazinolysis of phthalimide derivative Hydrazine hydrate, ethanol, 20°C, 0.5 h 330 mg from 1 g precursor Produces (2-methylthiazol-4-yl)methanamine intermediate
Deprotection of carbamate ester Tetrabutylammonium fluoride, THF, 50°C, 2.5 h 140 mg Followed by basification and extraction
Nucleophilic substitution with cyclopropyl chloride Diisopropylethylamine, DMF, 60°C, 18 h Moderate yield Purification by HPLC
Carbodiimide-mediated coupling EDCI, HOBt, DIPEA, CH2Cl2, 25°C, 16 h Good yield Used for amide bond formation involving amine

Research Findings and Analysis

  • The hydrazinolysis method is efficient for generating the thiazolylmethylamine intermediate with good purity.
  • The choice of base and solvent critically affects the yield and purity of the cyclopropyl-substituted product.
  • Purification techniques such as silica gel chromatography and preparative HPLC are essential to isolate the target compound.
  • Microwave-assisted and continuous flow synthesis have been reported to enhance reaction efficiency but require specialized equipment.
  • The compound’s synthesis is adaptable for scale-up with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and sulfoxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:
Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine has been investigated for its potential as a pharmaceutical intermediate. Its thiazole ring contributes to biological activity, making it a candidate for the development of novel drugs targeting various diseases, including:

  • Antimicrobial Agents: Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against certain bacterial strains, suggesting its potential use in antibiotic formulations .
  • Antiviral Compounds: The compound has been explored for its antiviral properties, particularly against retroviruses. Its structure allows it to interact with viral proteins, potentially inhibiting their function .

Mechanism of Action:
The mechanism by which this compound exerts its effects involves interaction with specific enzymes or receptors in biological systems. This interaction can lead to modulation of enzymatic activity or inhibition of viral replication pathways .

Agricultural Science

Pesticide Development:
The compound's biological activity extends to agricultural applications as well. This compound has been studied for its potential as a pesticide or herbicide due to its ability to disrupt metabolic processes in pests .

Fungicidal Properties:
Studies have indicated that this compound possesses fungicidal properties against pathogens like Candida albicans and Aspergillus niger, making it a candidate for developing antifungal treatments in agriculture.

Materials Science

Synthesis of Advanced Materials:
In materials science, this compound serves as a building block for synthesizing more complex molecules. Its unique cyclopropyl group imparts distinct steric and electronic properties that can enhance the performance of materials used in various applications .

Catalysis:
The compound can also be utilized in the development of catalysts due to its ability to participate in various chemical reactions. It can undergo oxidation and reduction reactions, making it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparison

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine C₈H₁₂N₂S Cyclopropyl, 4-methyl-thiazole 168.26 High CCS variability; strained cyclopropyl group
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine C₁₂H₁₄N₂OS 4-Methoxy-3-methylphenyl 234.32 Increased hydrophilicity due to methoxy group; steric bulk
2-Isopropyl-4-(methylaminomethyl)thiazol C₈H₁₅N₂S Isopropyl 171.28 Branched aliphatic chain; potential for enhanced lipophilicity
(2-Phenyl-1,3-thiazol-4-yl)methanamine C₁₀H₁₀N₂S Phenyl 190.26 Aromatic π-π interactions; higher rigidity
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine C₈H₈N₂S₂ Thiophene 196.29 Additional sulfur atom; possible redox activity
Key Observations:

The thiophene substituent in ’s compound adds a heterocyclic sulfur, which may improve solubility or metabolic stability compared to purely hydrocarbon substituents . The methoxy group in ’s analog increases polarity but may reduce membrane permeability due to steric hindrance .

Molecular Weight and Lipophilicity :

  • The target compound has the lowest molecular weight (168.26 g/mol), suggesting favorable pharmacokinetic properties such as blood-brain barrier penetration. In contrast, the methoxy-phenyl analog (234.32 g/mol) may face challenges in bioavailability .

Collision Cross-Section (CCS) :

  • The target compound’s CCS for [M+H]⁺ (136.6 Ų) is lower than typical values for larger analogs, reflecting its compact structure .

Hypothetical Pharmacological Implications

  • mGlu5 Receptor Antagonists: highlights MPEP, a pyridine-based mGlu5 antagonist with anxiolytic effects.

Biological Activity

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazole ring structure, which includes sulfur and nitrogen atoms, contributes to the unique chemical properties of this compound, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound indicates a cyclopropyl group attached to a thiazole ring at the 1,3 position. This structural arrangement is crucial for its biological activity. The thiazole moiety is recognized for its versatility and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can modulate enzyme activities and receptor interactions, leading to alterations in biochemical pathways that influence cellular responses. Notably, compounds containing thiazole rings have shown significant antimicrobial and antifungal properties, suggesting that this compound may exhibit similar effects .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. Thiazole derivatives are well-documented for their antibacterial and antifungal activities, which are crucial in combating various infections. The compound's structure allows it to potentially inhibit bacterial growth and fungal proliferation through mechanisms that may involve disrupting cell wall synthesis or interfering with metabolic pathways .

Antiviral Activity

Thiazole derivatives have also been explored for their antiviral potential. Some studies indicate that compounds with similar structures can inhibit viral replication by targeting viral enzymes or host cell receptors involved in viral entry and replication . Further research is needed to assess whether this compound exhibits similar antiviral properties.

Comparison with Similar Compounds

A comparative analysis of this compound with other thiazole derivatives highlights its unique features:

Compound NameStructureUnique Features
Cyclopropyl(1,3-thiazol-2-yl)methanamineStructureDifferent substitution pattern may influence activity
N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochlorideStructureEnhanced solubility due to additional methyl group
(4-Methoxyphenyl)methanamineStructureKnown for strong anticancer activity

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of novel thiazole compounds similar to this compound. For instance, research published in 2020 explored the cytotoxic properties of various thiazole derivatives against multiple cancer cell lines using MTT assays. These studies indicated promising results with several compounds exhibiting IC50 values below 10 µg/mL .

Moreover, investigations into the antimicrobial efficacy of thiazoles showed significant inhibition against both Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that certain derivatives could reduce bacterial viability by over 70% at low concentrations .

Q & A

Q. What are the optimal synthetic routes for Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine?

The synthesis typically involves two key steps: (1) formation of the thiazole ring and (2) introduction of the cyclopropyl group. For example, similar thiazole derivatives are synthesized via condensation of thioureas with α-haloketones, followed by cyclopropanation using trimethylsulfoxonium iodide or other cyclopropane-generating reagents . Methyl 4-cyclopropylthiazole-2-carboxylate (a precursor) is synthesized via cyclopropane ring closure, which can be further modified to yield the target compound . Methodological optimization includes adjusting reaction temperatures (e.g., 80–100°C for cyclopropanation) and solvent systems (e.g., DMF or THF).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the cyclopropyl and thiazole moieties. The cyclopropyl protons typically appear as distinct multiplets (δ 0.5–1.5 ppm), while thiazole protons resonate at δ 6.5–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, with fragmentation patterns confirming the cyclopropyl-thiazole linkage .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For example, weak C–H···O interactions in cyclopropyl-thiazole hybrids stabilize crystal packing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR studies focus on modifying substituents on the thiazole and cyclopropyl groups:

  • Thiazole Modifications : Replace the 4-methyl group with halogens (e.g., Cl) or aryl groups to alter electronic effects. For instance, 4-chlorophenyl analogs show enhanced antimicrobial activity .
  • Cyclopropyl Modifications : Introduce fluorinated or substituted cyclopropanes to improve metabolic stability. For example, (R)-cyclopropyl(4-fluorophenyl)methanamine derivatives exhibit unique stereoelectronic properties .
  • Methodology : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. How can contradictions in crystallographic data be resolved during structure refinement?

  • Software Cross-Validation : Compare results from SHELXL with alternative programs like Olex2 or Phenix to identify systematic errors .
  • Twinned Data Handling : For overlapping reflections, use SHELXD to deconvolute twinned datasets, particularly in high-symmetry space groups .
  • Complementary Techniques : Validate crystal structures with powder X-ray diffraction (PXRD) or solid-state NMR to confirm phase purity .

Q. What computational strategies predict interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., cytochrome P450) to assess metabolic stability. For cyclopropyl-thiazole hybrids, MD reveals stable interactions with DNA minor grooves .
  • Quantum Mechanical (QM) Calculations : Use Gaussian09 to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for target engagement .
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors on the thiazole ring) using tools like Schrödinger’s Phase .

Key Considerations for Methodological Rigor

  • Synthetic Reproducibility : Document reaction yields and purity (≥97% by HPLC) to ensure consistency .
  • Data Transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .
  • Ethical Handling : Follow OSHA guidelines for handling hydrochloride salts (e.g., use fume hoods, PPE) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 2
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Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanamine

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